2-Methylindoline-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

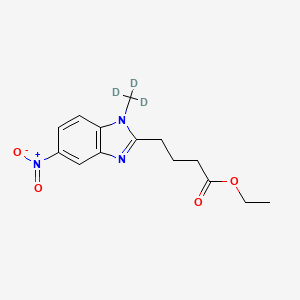

2-Methylindoline-d3 is the labelled analogue of 2-Methylindoline, which is used to prepare indole derivatives . It is also used as a synthesis reagent .

Synthesis Analysis

The synthesis of indole and its derivatives, including 2-Methylindoline, has been conducted in water using different catalysts . The reactions are conducted both in water only and in a mixture of water with an organic solvent .

Molecular Structure Analysis

The molecular formula of 2-Methylindoline-d3 is C9H8D3N . The structure of 2-Methylindoline-d3 is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The 2-Methylindoline/2-Methylindole Liquid Organic Hydrogen Carrier (LOHC) system has been shown to be effective in a temperature range of 120 to 140 °C . In the form of a liquid–liquid biphasic reaction system with molten [PPh4][NTf2] as catalyst immobilisation phase, the applied cationic Ir-complex can be easily separated and recycled .

Physical And Chemical Properties Analysis

2-Methylindoline-d3 is soluble in Chloroform, Ether, Methanol . The molecular weight of 2-Methylindoline-d3 is 136.21 .

Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “2-Methylindoline-d3”, but unfortunately, the available information is quite limited. The compound is mentioned as a biochemical for proteomics research and as a labeled analogue of 2-Methylindoline, which is used to prepare indole derivatives . However, specific applications in various fields are not detailed in the search results.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Methylindoline-d3 is a biochemical used in proteomics research

Mode of Action

It is known that the compound is used in proteomics research

Biochemical Pathways

Indole and its derivatives, which include 2-Methylindoline-d3, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methylindoline-d3 can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of an intermediate, 2-Methyl-1H-indene, which is then converted to 2-Methylindoline-d3 using deuterium exchange reactions.", "Starting Materials": ["2-Bromotoluene-d3", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium chloride", "Sodium bicarbonate", "Deuterium oxide"], "Reaction": ["Step 1: 2-Bromotoluene-d3 is treated with sodium hydride in the presence of acetic acid to form 2-Methyl-1-d3-toluene.", "Step 2: 2-Methyl-1-d3-toluene is brominated using bromine in the presence of sulfuric acid to form 2-Bromo-2-methyl-1-d3-toluene.", "Step 3: 2-Bromo-2-methyl-1-d3-toluene is reacted with sodium borohydride to form 2-Methyl-1-d3-indene.", "Step 4: 2-Methyl-1-d3-indene is treated with deuterium oxide in the presence of a catalyst such as copper sulfate to exchange the hydrogen atoms for deuterium atoms, forming 2-Methylindoline-d3."] } | |

Numéro CAS |

1246815-31-5 |

Nom du produit |

2-Methylindoline-d3 |

Formule moléculaire |

C9H11N |

Poids moléculaire |

136.212 |

Nom IUPAC |

2-(trideuteriomethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |

Clé InChI |

QRWRJDVVXAXGBT-FIBGUPNXSA-N |

SMILES |

CC1CC2=CC=CC=C2N1 |

Synonymes |

2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)